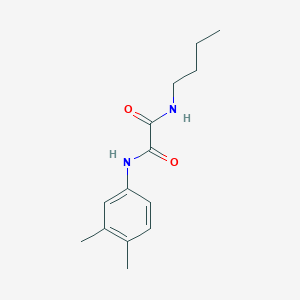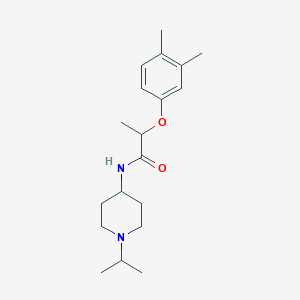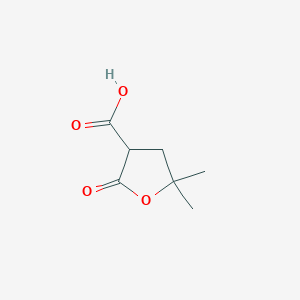
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as MPPP, is a piperazine derivative that has been extensively studied for its potential use in scientific research. MPPP has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various aspects of the nervous system.
Wirkmechanismus
The exact mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act primarily as a dopamine receptor agonist. This means that it binds to dopamine receptors in the brain and activates them, leading to increased dopamine release and activity. This increased activity can result in a variety of biochemical and physiological effects, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a variety of biochemical and physiological effects that make it a valuable tool for studying various aspects of the nervous system. For example, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to increase dopamine release in the brain, leading to increased activity in the mesolimbic reward pathway. This increased activity can result in feelings of pleasure and reward, which can be useful for studying the mechanisms of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in scientific research is its ability to selectively target dopamine receptors in the brain. This allows researchers to study the effects of dopamine on various aspects of the nervous system in a controlled and precise manner. However, one of the limitations of using 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential for abuse and addiction. Therefore, it is important to use 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in a controlled and responsible manner to minimize the risk of abuse.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine. For example, researchers could investigate the potential therapeutic uses of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine for treating various neurological disorders, such as Parkinson's disease. Additionally, researchers could investigate the potential effects of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Finally, researchers could investigate the potential for developing new drugs based on the structure and mechanism of action of 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine.
Synthesemethoden
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine can be synthesized using a variety of methods, but one of the most common involves the reaction of 1-(2-methyl-3-phenyl-2-propen-1-yl)piperazine with 3-phenyl-2-propen-1-amine under appropriate conditions. This reaction yields 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine as a white crystalline powder that can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used extensively in scientific research to study a variety of topics related to the nervous system. For example, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used to investigate the role of dopamine receptors in drug addiction and the effects of various drugs on the central nervous system. Additionally, 1-(2-methyl-3-phenyl-2-propen-1-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been used to study the mechanisms of action of various drugs and to identify potential targets for drug development.
Eigenschaften
IUPAC Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2/c1-21(19-23-11-6-3-7-12-23)20-25-17-15-24(16-18-25)14-8-13-22-9-4-2-5-10-22/h2-13,19H,14-18,20H2,1H3/b13-8+,21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBNAYPWGSIPEP-FIIWLBIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-2-methyl-3-phenylprop-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)


![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B4925779.png)

![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)
![N-{[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4925805.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4925809.png)

